molecular formula C16H22BNO3 B1472937 N-(prop-2-en-1-yl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide CAS No. 2251118-07-5

N-(prop-2-en-1-yl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No. B1472937
CAS RN: 2251118-07-5
M. Wt: 287.2 g/mol
InChI Key: XUXUPJSGVSOBRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(prop-2-en-1-yl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide” is a chemical compound with the CAS Number: 2251118-07-5 and Linear Formula: C16H22BNO3 . It is not intended for human or veterinary use and is primarily used for research.

Scientific Research Applications

Synthesis and Characterization

  • N-(prop-2-en-1-yl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide and related compounds are utilized as intermediates in organic synthesis. These boric acid ester intermediates are synthesized through multi-step substitution reactions. Their structures are confirmed using various spectroscopic techniques such as FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry. Single-crystal X-ray diffraction, crystallographic, and conformational analyses reveal the molecular structures, which are consistent with density functional theory (DFT) predictions. Molecular electrostatic potential and frontier molecular orbitals investigations provide insights into physicochemical properties (Huang et al., 2021).

Molecular Structure Analysis

  • The title compound represents the first example of a boron-containing enaminone characterized by X-ray diffraction. The boron atom is in a three-coordinate environment, with the dioxaborolan-2-yl group roughly coplanar with the adjacent aromatic ring, suggesting significant dative bonding between the aromatic p-π electrons and the empty p-orbital on the boron atom (Decken et al., 2005).

Vibrational Properties Studies

  • Synthesis of compounds with the tetramethyl-1,3,2-dioxaborolan-2-yl group and their structural characterization through spectroscopy and X-ray diffraction are conducted to understand their molecular crystal structures. DFT calculations complement these analyses, providing comparative insights into spectroscopic data, geometrical parameters, and vibrational absorption bands, elucidating the physicochemical properties and stability of these compounds (Wu et al., 2021).

Cytoprotection against Oxidative Stress

  • The compound BSIH, featuring the tetramethyl-1,3,2-dioxaborolan-2-yl group, is explored as a prodrug for metal chelation. It aims at conditionally targeting iron sequestration in cells under oxidative stress, improving hydrolytic stability, and enhancing the efficiency of prochelator-to-chelator conversion. These studies highlight its potential for cytoprotection against oxidative stress-induced damage in retinal pigment epithelial cells (Wang & Franz, 2018).

Microwave-Assisted Synthesis

  • The use of microwave-assisted synthesis for N-substituted benzimidazoles incorporating the tetramethyl-1,3,2-dioxaborolan-2-yl group demonstrates the efficiency and convenience of this method. It facilitates the subsequent Suzuki–Miyaura cross-coupling, yielding a variety of heteroaryl-substituted benzimidazoles, showcasing the utility of these compounds in creating diverse molecular architectures (Rheault et al., 2009).

properties

IUPAC Name

N-prop-2-enyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BNO3/c1-6-10-18-14(19)12-8-7-9-13(11-12)17-20-15(2,3)16(4,5)21-17/h6-9,11H,1,10H2,2-5H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUXUPJSGVSOBRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)NCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(prop-2-en-1-yl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
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N-(prop-2-en-1-yl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
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N-(prop-2-en-1-yl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
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N-(prop-2-en-1-yl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
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N-(prop-2-en-1-yl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
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N-(prop-2-en-1-yl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

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